(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone
Description
Properties
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(5-methyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-12-11-14(17-22-12)16(19)18-8-7-15(23(20,21)10-9-18)13-5-3-2-4-6-13/h2-6,11,15H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRVTSKDMTUGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule notable for its potential biological activities. This compound features a thiazepane ring and an isoxazole moiety, which are linked through a dioxido group. The unique structural characteristics suggest that it may exhibit various pharmacological properties, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is , and its structure includes:
- Thiazepane ring : A seven-membered heterocyclic compound containing sulfur and nitrogen.
- Isoxazole moiety : A five-membered ring containing nitrogen and oxygen.
- Dioxido group : Enhances chemical reactivity and potential biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antimicrobial properties : Compounds with thiazepane structures have been shown to possess antimicrobial effects against various pathogens.
- Anticancer activity : Similar derivatives have demonstrated the ability to inhibit tumor growth in preclinical studies.
- Anti-inflammatory effects : Certain thiazepane derivatives are known for their anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects may involve:
- Interaction with Biological Macromolecules : This compound may interact with proteins or nucleic acids, influencing their function.
- Inhibition of Enzymatic Activity : It could inhibit enzymes involved in critical biochemical pathways, thereby affecting cellular processes.
Research Findings and Case Studies
Several studies have explored the biological activity of structurally related compounds. Here are some notable findings:
Case Study Example
In a study examining the antimicrobial properties of thiazepane derivatives, researchers synthesized a series of compounds similar to this compound. The results indicated that certain derivatives exhibited potent activity against Gram-positive bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold.
Computational Predictions
Quantitative structure–activity relationship (QSAR) modeling has been employed to predict the biological activity of this compound based on its chemical structure. These computational methods correlate specific structural features with expected biological effects, guiding further experimental validation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to methanone derivatives with analogous functional groups, synthesis strategies, and reported bioactivities.
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Methanone Derivatives
Key Observations :
- Sulfonation: The target’s sulfonated thiazepane resembles the sulfonyl group in the triazole-thio-ethanone derivative , which may enhance solubility and target binding.
- Heterocyclic Diversity : Unlike thiadiazole- or triazole-containing analogs , the target’s isoxazole-thiazepane fusion offers distinct electronic and steric properties.
- Bioactivity Potential: Thiadiazole-based methanones (e.g., C1–C4 ) exhibit antimicrobial and efflux pump inhibition, suggesting the target’s sulfone and isoxazole groups could similarly modulate microbial targets.
Table 3: Reported Bioactivities of Structural Analogs
Hypotheses for Target Compound :
- The sulfone group may improve metabolic stability compared to non-sulfonated analogs .
- The isoxazole moiety could enhance binding to kinases or inflammatory targets, as seen in other isoxazole-containing drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
